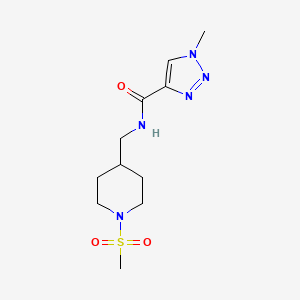

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O3S/c1-15-8-10(13-14-15)11(17)12-7-9-3-5-16(6-4-9)20(2,18)19/h8-9H,3-7H2,1-2H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJUNBXBNPANQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring, a piperidine moiety, and a carboxamide group. Its molecular formula is C₁₄H₁₉N₅O₃S, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen. The unique structural features contribute to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₉N₅O₃S |

| Molecular Weight | 319.40 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under standard laboratory conditions |

Synthesis

The synthesis of 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of the triazole ring via azide-alkyne cycloaddition.

- Alkylation of the piperidine moiety.

- Coupling with carboxylic acid derivatives.

Optimized reaction conditions are crucial for maximizing yield and purity during synthesis.

Anticancer Activity

Research indicates that compounds similar to 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. Studies have shown that derivatives of triazole can inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Lung Cancer

- Colorectal Cancer

In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly at concentrations as low as 10 μM .

The mechanism often involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. For instance:

- Microtubule Destabilization : Compounds disrupt microtubule assembly, leading to cell cycle arrest.

- Caspase Activation : Induction of apoptosis through increased caspase activity.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in cancer therapy:

- Study on MDA-MB-231 Cells : A recent study found that triazole derivatives significantly reduced cell viability and induced apoptosis at concentrations as low as 2.5 μM .

- In Vivo Studies : Animal models treated with triazole compounds showed reduced tumor size and improved survival rates compared to control groups, indicating potential for clinical application.

Comparison with Similar Compounds

Structural Analogues in the 1,2,3-Triazole-4-carboxamide Family

The target compound shares structural homology with several derivatives (Table 1), differing primarily in substituents on the triazole and the piperidine/sulfonamide moieties.

Table 1: Structural Comparison of 1,2,3-Triazole-4-carboxamide Derivatives

Pharmacological and Physicochemical Properties

- Polarity and Solubility : The methylsulfonyl group in the target compound likely increases polarity compared to analogues like MM3338.01 (fluorobenzyl) or BJ46117 (thiazole-phenyl), which are more lipophilic. This may enhance aqueous solubility but reduce blood-brain barrier penetration .

- Synthetic Accessibility : The target compound’s piperidine-sulfonamide moiety requires multi-step synthesis, whereas simpler derivatives (e.g., MM3338.01) can be synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Thiazole-containing analogues (BJ46117) are explored as kinase inhibitors due to thiazole’s metal-chelating capacity . Sulfonamide-piperidine motifs (as in the target compound) are prevalent in protease inhibitors (e.g., HIV-1 protease) .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is synthesized via CuAAC, a "click chemistry" reaction renowned for regioselectivity and efficiency.

Procedure:

- Methyl azide preparation : React sodium azide (NaN₃, 1.2 eq) with methyl iodide (CH₃I, 1 eq) in dimethylformamide (DMF) at 0°C for 2 h.

- Alkyne substrate : Propiolic acid (HC≡C-COOH, 1 eq) is dissolved in a 1:1 tert-butanol/water mixture.

- Cycloaddition : Add methyl azide (1 eq), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq), and sodium ascorbate (0.2 eq). Stir at 25°C for 12 h.

- Workup : Acidify with HCl (1 M), extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 78–85%.

Characterization :

- ¹H NMR (400 MHz, D₂O) : δ 8.12 (s, 1H, triazole-H), 3.98 (s, 3H, CH₃).

- IR (KBr) : 1715 cm⁻¹ (C=O), 2100 cm⁻¹ (C≡C, absent post-reaction).

Synthesis of 1-(Methylsulfonyl)piperidin-4-ylmethanamine

Protective Group Strategy

The primary amine on the piperidine’s methyl group is protected to prevent undesired sulfonation at the wrong site.

Procedure:

- Boc protection : Treat piperidin-4-ylmethanamine (1 eq) with di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (TEA, 1.5 eq) in dichloromethane (DCM) at 0°C. Stir for 4 h.

- Sulfonation : Add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise to the Boc-protected intermediate in DCM at 0°C. Stir for 2 h.

- Deprotection : Remove Boc with trifluoroacetic acid (TFA, 5 eq) in DCM (1 h, 25°C).

Yield :

Characterization :

Carboxamide Coupling

Activation and Coupling

The carboxylic acid is activated as a mixed anhydride or using coupling agents like HATU.

Procedure:

- Activation : Suspend 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (1 eq) in DCM. Add oxalyl chloride (2 eq) and catalytic DMF. Stir until gas evolution ceases (2 h).

- Coupling : Add 1-(methylsulfonyl)piperidin-4-ylmethanamine (1 eq) and TEA (3 eq). Stir at 25°C for 6 h.

- Workup : Wash with NaHCO₃ (5%), dry over MgSO₄, and purify via silica gel chromatography (ethyl acetate/methanol 9:1).

Alternative Method :

Use HATU (1.1 eq) and DIPEA (3 eq) in DMF for 3 h at 25°C.

Yield :

Characterization :

- MS (ESI+) : m/z 331.4 [M+H]⁺.

- HPLC Purity : 98.2% (C18, acetonitrile/water 50:50).

Optimization and Challenges

Regioselectivity in Triazole Formation

CuAAC ensures exclusive 1,4-regioselectivity, critical for maintaining the triazole’s orientation. Substituting Cu(I) with Ru catalysts shifts regiochemistry, but this is avoided here.

Sulfonation Efficiency

Excess MsCl (>1.5 eq) leads to bis-sulfonation byproducts. Controlled addition at 0°C minimizes this.

Coupling Agent Comparison

Table 1 : Coupling agent impact on yield and purity.

| Agent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Oxalyl Cl | 76 | 95 | 6 |

| HATU | 89 | 98 | 3 |

| EDCl/HOBt | 82 | 96 | 4 |

HATU offers superior efficiency due to milder conditions and reduced racemization.

Scalability and Industrial Considerations

Continuous flow reactors enhance reproducibility in triazole synthesis, while telescoping steps (e.g., in situ Boc deprotection) reduce intermediate isolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.